

# Identification and isolation of Cefprozil Impurity C

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## Compound of Interest

Compound Name: Cefprozil Impurity C

CAS No.: 147103-93-3

Cat. No.: B601315

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## Executive Summary

This technical guide details the structural identification, formation mechanism, and isolation protocol for **Cefprozil Impurity C** (European Pharmacopoeia designation).[1] Chemically identified as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione (also known as hydroxyphenyldiketopiperazine), this compound is a critical degradation product formed via intramolecular cyclization.[1]

Unlike the trans-isomer (Impurity D/E depending on pharmacopoeia), Impurity C represents a fundamental breakdown of the cephalosporin core, often driven by solution-state instability at neutral to alkaline pH.[1] This guide provides a self-validating workflow for its isolation using Preparative HPLC and structural confirmation via MS and NMR.

## Chemical Identity & Structural Context

Impurity C is distinct from the geometric isomers of Cefprozil.[1] It is a diketopiperazine (DKP) derivative, a common degradation motif in beta-lactams bearing an

-amino group on the side chain (e.g., Ampicillin, Cefadroxil).[1]

Feature	Cefprozil (API)	Impurity C (Degradant)
CAS Number	92665-29-7	147103-93-3
Formula		
Mol.[1][2][3][4][5] Weight	389.43 g/mol	233.22 g/mol
Structure Type	Cephalosporin (Beta-lactam)	Diketopiperazine (Cyclic dipeptide analog)
Key Functionality	Antibiotic Activity	Inactive Degradant
Pharmacopoeial Ref	USP: Cefprozil (Z)-isomer	EP: Impurity C; USP: Hydroxyphenyldiketopiperazine

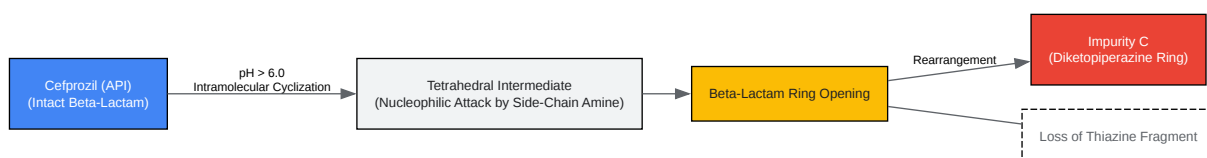
## Formation Mechanism

The formation of Impurity C is non-oxidative and driven by intramolecular aminolysis.[1] The free amine on the C7-side chain (p-hydroxyphenylglycine) acts as a nucleophile, attacking the

-lactam carbonyl.[1] This results in the opening of the

-lactam ring and subsequent fragmentation to release the dihydrothiazine moiety, leaving the stable 6-membered diketopiperazine ring.[1]

Mechanistic Pathway:



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Figure 1: Mechanistic pathway of Cefprozil degradation into Impurity C via intramolecular aminolysis.[1]

## Analytical Strategy (Detection)

Before isolation, the impurity must be tracked using a validated analytical HPLC method.[1][6]  
The following conditions are aligned with USP/EP monographs but optimized for resolution.

System Suitability Criteria:

- Resolution ( ): > 2.0 between Cefprozil (Z-isomer) and Impurity C.
- Relative Retention Time (RRT): Impurity C typically elutes at RRT ~0.61 relative to Cefprozil (Z-isomer).[1]

Analytical HPLC Conditions:

- Column: C18 (L1),  
mm, 5  
m (e.g., Inertsil ODS-3V or equivalent).[1]
- Mobile Phase A: 0.02 M Ammonium Dihydrogen Phosphate (pH 4.4).[1]
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 230 nm (Maximize absorption for the DKP ring).
- Gradient:
  - 0-5 min: 95% A (Isocratic hold to elute polar degradants)[1]
  - 5-25 min: 95%  
70% A (Linear gradient)[1]

## Isolation Protocol (Preparative HPLC)

Objective: Isolate >50 mg of Impurity C with >95% purity for structural elucidation.

Critical Causality:

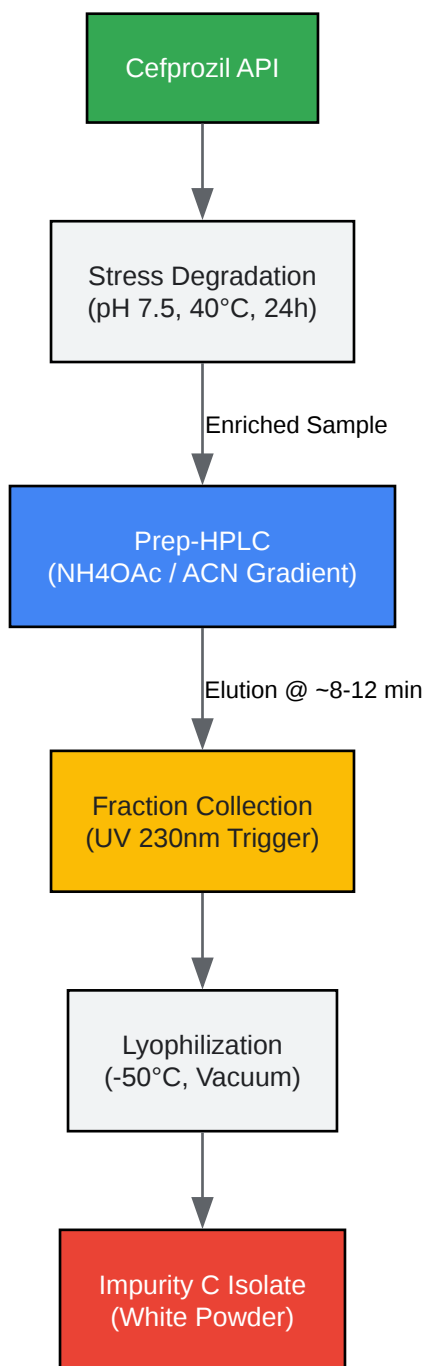
- Buffer Selection: We use Ammonium Acetate instead of Phosphate.[1] Phosphate salts are non-volatile and will contaminate the final lyophilized product, interfering with NMR and mass spectrometry.[1]
- Column Choice: A C18 Prep column is selected for its ability to retain polar heterocyclic compounds like diketopiperazines while separating them from the highly polar early-eluting salts.[1]

## Step-by-Step Workflow

- Stress Degradation (Enrichment):
  - Prepare a 10 mg/mL solution of Cefprozil in Phosphate Buffer pH 7.5.[1]
  - Incubate at 40°C for 24-48 hours.
  - Monitor via Analytical HPLC until Impurity C peak area reaches ~10-15%.[1]
  - Note: This step enriches the target, reducing the number of prep-runs required.[1]
- Preparative Chromatography:
  - Instrument: Preparative HPLC with Fraction Collector.[1]
  - Column: YMC-Pack ODS-A,  
mm, 10  
m.[1]
  - Mobile Phase A: 10 mM Ammonium Acetate (volatile buffer).[1]
  - Mobile Phase B: Acetonitrile.[1]

- Flow Rate: 15-20 mL/min.
- Gradient: 0-20% B over 30 minutes. (Impurity C is polar and elutes early; a shallow gradient is required).[1]
- Fraction Collection & Processing:
  - Trigger collection based on UV threshold (230 nm).[1]
  - Pool fractions corresponding to RRT ~0.61.[1]
  - Lyophilization: Freeze-dry the pooled fractions immediately. Do not use rotary evaporation at high temperatures (C) to prevent hydrolysis of the DKP ring.[1]

Isolation Workflow Diagram:



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Figure 2: Isolation workflow ensuring volatile buffer removal and compound stability.

## Structural Elucidation (The Proof)

To certify the isolate as Impurity C, the following spectral data must be obtained.

## A. Mass Spectrometry (LC-MS)

- Mode: Electrospray Ionization (ESI), Positive mode.[1]
- Expected Signal:
  - : m/z 234.1
  - : m/z 256.1[1]
- Interpretation: The mass shift from Cefprozil (390) to Impurity C (234) confirms the loss of the dihydrothiazine ring (mass loss of ~156 Da) and cyclization.[1]

## B. Nuclear Magnetic Resonance (NMR)

Dissolve ~5 mg in DMSO-

Diagnostic Signals (1H NMR): | Proton Group | Chemical Shift (

ppm) | Multiplicity | Interpretation | | :--- | :--- | :--- | :--- | | Aromatic (Phenol) | 6.70 (d) & 7.15 (d) | AA'BB' System | Confirms presence of p-hydroxyphenyl group.[1] | | Chiral Methine | ~4.80 | Singlet/Doublet |

-proton of the phenylglycine residue.[1] | | Vinyl/Methylene | ~7.50 - 7.80 | Singlet | The "aminomethylidene" proton characteristic of the DKP ring (if unsaturated tautomer) or CH at the ring junction.[1] | | Amide NH | ~8.0 - 9.0 | Broad Singlets | Amide protons of the diketopiperazine ring.[1] |

Validation Check: The absence of the

-lactam protons (typically

4.5-5.5 ppm coupled doublets) and the absence of the propenyl side chain signals confirm the loss of the cephalosporin core.[1]

## References

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- BOC Sciences. Impurity C Chemical Properties. (Confirms molecular weight and formula).

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